An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy-5-nitrobenzonitrile, a versatile nitrogen-containing phenolic compound. With its unique trifunctionality, this molecule serves as a valuable building block in medicinal chemistry, organic synthesis, and biochemical research. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical applications.
Core Molecular and Physical Properties
3-Hydroxy-5-nitrobenzonitrile is a solid compound at room temperature, as indicated by its suppliers. Its core structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-CN) group at positions 3, 5, and 1, respectively.
Structural and Physicochemical Data
A summary of the key identifiers and computed properties for 3-Hydroxy-5-nitrobenzonitrile is presented below.
| Property | Value | Source |
| CAS Number | 929000-02-2 | |
| Molecular Formula | C₇H₄N₂O₃ | |
| Molecular Weight | 164.12 g/mol | |
| Monoisotopic Mass | 164.02219 Da | |
| Physical Form | Solid | |
| Storage | Sealed in a dry place at room temperature | |
| Predicted XlogP | 2.2 |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic Nitration of 3-Hydroxybenzonitrile
The hydroxyl group of the starting material, 3-hydroxybenzonitrile, is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This directing influence of the substituents is crucial in predicting the regioselectivity of the nitration reaction. The hydroxyl group's activating effect is generally stronger than the nitrile group's deactivating effect. Therefore, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group. The para-position is sterically hindered by the nitrile group, making the ortho positions (C2 and C6) the most likely sites for nitration. The C5 position is meta to the nitrile and ortho to the hydroxyl, making it a plausible, though potentially minor, product.
A potential mechanism for this reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The aromatic ring of 3-hydroxybenzonitrile then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
Caption: Proposed synthesis of 3-Hydroxy-5-nitrobenzonitrile.
Detailed Step-by-Step Protocol (Proposed)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: Dissolve 3-hydroxybenzonitrile in a minimal amount of a suitable solvent (e.g., glacial acetic acid) and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 10-15 °C. The choice of solvent is critical to ensure homogeneity and control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-Hydroxy-5-nitrobenzonitrile.
Spectroscopic and Analytical Characterization
Due to the limited availability of published experimental spectra for 3-Hydroxy-5-nitrobenzonitrile, this section provides predicted data and interpretation based on the known effects of the substituent groups on a benzene ring. These predictions are invaluable for researchers in identifying and characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton at C2 will likely appear as a triplet or a broad singlet, influenced by the adjacent hydroxyl and nitrile groups. The protons at C4 and C6 will likely appear as a doublet of doublets or two distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nitro group and the hydroxyl group. The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the nitrile group (C1) will appear at a characteristic downfield shift. The carbons attached to the hydroxyl (C3) and nitro (C5) groups will also be significantly shifted. The remaining aromatic carbons (C2, C4, C6) will have chemical shifts influenced by the cumulative electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3500-3200 (broad) | Stretching |
| C≡N (nitrile) | 2240-2220 | Stretching |
| N-O (nitro) | 1550-1500 and 1360-1290 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and the nitrile group (CN), leading to characteristic fragment ions.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Hydroxy-5-nitrobenzonitrile is dictated by the interplay of its three functional groups.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring, making it more susceptible to further electrophilic substitution. The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively.
-
Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (3-hydroxy-5-nitrobenzoic acid) or an amide intermediate. Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) would yield a primary amine (3-hydroxy-5-nitrobenzylamine).
-
Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the electron-withdrawing nitro and nitrile groups. This deactivation makes further electrophilic aromatic substitution reactions challenging. However, nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, could be a feasible reaction pathway, especially at the positions activated by the nitro group.
Applications in Research and Development
3-Hydroxy-5-nitrobenzonitrile is a valuable intermediate in several areas of chemical and biological research.
Medicinal Chemistry and Drug Discovery
The presence of multiple functional groups that can be selectively modified makes this compound an attractive scaffold for the synthesis of diverse libraries of molecules for drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group can be converted to other functional groups like tetrazoles, which are common in medicinal chemistry. The phenolic hydroxyl group provides a site for introducing various substituents to modulate the pharmacological properties of the final compounds. Its role as a building block for creating complex molecules, especially heterocyclic compounds, is crucial in medicinal chemistry.
Biochemical and Proteomics Research
In the field of proteomics, 3-Hydroxy-5-nitrobenzonitrile is used as a nitrogenated phenol compound. While specific, detailed protocols are often proprietary, its structure suggests potential applications in the derivatization of proteins or peptides for analysis by mass spectrometry. The hydroxyl group could be used to introduce a reactive handle for cross-linking or affinity purification. The nitro group could potentially be used as a handle for specific chemical modifications or as a reporter group in certain assays.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-Hydroxy-5-nitrobenzonitrile.
Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
3-Hydroxy-5-nitrobenzonitrile is a chemical compound with significant potential in various scientific disciplines. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules with potential biological activity. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its key applications, grounded in the principles of organic chemistry. Further experimental validation of the predicted data will undoubtedly enhance its utility and open new avenues for its application in research and development.
References
- Google Patents. (n.d.). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
-
ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
